Introduction: The Strategic Design of a Liver-Selective Nitric Oxide Donor
Introduction: The Strategic Design of a Liver-Selective Nitric Oxide Donor
An In-Depth Technical Guide to the Mechanism of Action of V-Pyrro/NO
Nitric oxide (NO) is a pleiotropic signaling molecule with critical roles in vascular homeostasis, neurotransmission, and cellular defense. However, its therapeutic application has been hampered by its short half-life and systemic effects, such as hypotension. The development of O²-vinyl 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate, commonly known as V-PYRRO/NO, represents a significant advancement in targeted drug delivery.[1][2] It is a prodrug meticulously designed to circulate benignly until it reaches the liver, where it undergoes enzymatic activation to release its therapeutic payload, nitric oxide, in a localized and controlled manner.[3] This guide provides a comprehensive technical overview of the bioactivation, mechanism of action, and pharmacological effects of V-PYRRO/NO, intended for researchers and professionals in drug development.
Core Mechanism: Bioactivation and Targeted Nitric Oxide Release
The central feature of V-PYRRO/NO is its status as a diazeniumdiolate (also known as a NONOate), a class of compounds that can be engineered to release NO under specific conditions.[4] Unlike simple diazeniumdiolate salts that release NO spontaneously at physiological pH, V-PYRRO/NO is stabilized by an O²-vinyl group. This chemical modification renders the molecule inert in systemic circulation, preventing unwanted, widespread vasodilation. The genius of its design lies in leveraging the liver's unique metabolic machinery for its activation.[4][5]
The bioactivation is a multi-step process confined primarily within hepatocytes, which are rich in cytochrome P450 (CYP) enzymes.[6]
-
Hepatic Uptake & Enzymatic Attack : V-PYRRO/NO is taken up by liver cells. The vinyl group serves as a substrate for specific CYP isoenzymes, including CYP2E1, CYP2C9, CYP1A2, and CYP3A4.[7][8] These enzymes catalyze the epoxidation of the vinyl moiety.
-
Formation of Unstable Intermediates : The resulting epoxide is an unstable intermediate. It rapidly undergoes hydrolysis, either spontaneously or enzymatically, cleaving the vinyl group.[6]
-
Generation of the Proximal Donor : This hydrolysis unmasks the parent diazeniumdiolate, 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate (PYRRO/NO).[9]
-
Spontaneous NO Release : The PYRRO/NO anion is extremely unstable at physiological pH, with a half-life of mere seconds.[1][5] It spontaneously decomposes to release two molecules of nitric oxide and the parent pyrrolidine amine.
This hepatocyte-selective metabolism is critical; studies have confirmed that other liver cells, such as Kupffer cells and sinusoidal endothelial cells, as well as vascular smooth muscle cells, do not significantly metabolize V-PYRRO/NO, ensuring that NO generation is precisely targeted.[1][6]
Downstream Signaling and Pharmacological Effects
Once released, nitric oxide initiates a cascade of well-characterized signaling events, primarily through the canonical NO/cGMP pathway.[1][10]
-
Activation of Soluble Guanylate Cyclase (sGC) : NO diffuses freely and binds to the heme moiety of soluble guanylate cyclase, activating the enzyme.
-
Increased cGMP Synthesis : Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine 3',5'-monophosphate (cGMP).[1]
-
Protein Kinase G (PKG) Activation : cGMP acts as a second messenger, primarily activating Protein Kinase G, which then phosphorylates various downstream targets, leading to a host of physiological responses.
The localized elevation of cGMP in the liver underpins the diverse, beneficial effects of V-PYRRO/NO.[11]
| Pharmacological Effect | Mechanism | Key Outcomes | References |
| Hemodynamic Regulation | cGMP-mediated smooth muscle relaxation in hepatic vasculature. | Reduces hepatic vascular resistance and portal pressure; improves sinusoidal blood flow. | [11][12][13] |
| Hepatoprotection | Attenuation of cellular stress and injury pathways. | Protects against toxicity from acetaminophen, cadmium, and arsenic; mitigates ischemia-reperfusion injury. | [3][14][15][16] |
| Anti-apoptotic | Suppression of pro-apoptotic signaling cascades. | Inhibits TNF-α induced apoptosis; downregulates c-Jun N-terminal kinase (JNK) pathway and caspase-3 expression. | [1][3][14][16] |
| Antioxidant | Reduction of oxidative stress. | Decreases lipid peroxidation; inhibits the production of reactive oxygen species (ROS) by CYP2E1. | [8][14][17] |
| Anti-inflammatory | Downregulation of inflammatory gene expression. | Suppresses expression of genes for macrophage inflammatory protein-2 (MIP-2), IL-6, and adhesion molecules. | [15] |
| Anti-fibrotic | Inhibition of pathways leading to liver scarring. | Prevents liver fibrosis development in models of biliary liver injury. | [11] |
Experimental Methodologies and Protocols
Validating the mechanism of V-PYRRO/NO requires a multi-faceted experimental approach. The following protocols provide a self-validating system to confirm its bioactivation and efficacy.
Protocol 1: In Vitro Quantification of NO Release via Griess Assay
This protocol validates the CYP450-dependent release of NO in a controlled cellular environment.
Objective: To quantify NO production from V-PYRRO/NO in cultured hepatocytes versus a control cell line lacking the necessary CYP enzymes.
Methodology:
-
Cell Culture: Culture HepG2 cells engineered to express human CYP2E1 (E47 cells) and control HepG2 cells (C34 cells, with negligible CYP2E1).[8] Plate cells in 24-well plates and grow to 80-90% confluency.
-
Treatment: Replace the culture medium with fresh medium containing V-PYRRO/NO at various concentrations (e.g., 0-1000 µM).
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Griess Assay:
-
Add 50 µL of supernatant to a 96-well plate.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Quantification: Determine the nitrite concentration (a stable metabolite of NO) by comparing absorbance values to a sodium nitrite standard curve.
Expected Outcome: A significant, dose-dependent increase in nitrite concentration in the medium of E47 cells, with minimal to no increase in C34 control cells, confirming CYP2E1-mediated bioactivation.[8]
Protocol 2: Assessment of Cytoprotective Efficacy Against Acetaminophen Toxicity
This protocol demonstrates the functional consequence of NO release—cellular protection.
Objective: To evaluate the ability of V-PYRRO/NO to protect hepatocytes from acetaminophen (APAP)-induced toxicity.
Methodology:
-
Cell Culture: Plate CYP2E1-expressing HepG2 cells in 96-well plates.
-
Pre-treatment: Treat cells with V-PYRRO/NO (e.g., 1 mM) for 4-16 hours.[14]
-
Toxicant Challenge: Add a hepatotoxic dose of APAP (e.g., 600 mg/kg equivalent) to the wells. Include control wells (no treatment, V-PYRRO/NO only, APAP only).
-
Incubation: Incubate for 24 hours.
-
Cell Viability Assay (MTT Assay):
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Solubilize the resulting formazan crystals with DMSO or another suitable solvent.
-
Read absorbance at 570 nm.
-
-
Apoptosis Assay (Caspase-3 Activity):
-
Lyse cells from a parallel plate.
-
Measure caspase-3 activity using a fluorometric substrate (e.g., Ac-DEVD-AMC).
-
-
Data Analysis: Calculate percent cell viability relative to untreated controls. Compare caspase-3 activity across treatment groups.
Expected Outcome: The APAP-only group will show a significant decrease in cell viability and an increase in caspase-3 activity. The group pre-treated with V-PYRRO/NO will show significantly attenuated toxicity and apoptosis, demonstrating its cytoprotective effect.[14]
Synthesis Overview
The practical application of V-PYRRO/NO was initially limited by a cumbersome synthesis with a low overall yield. An improved, two-step protocol has since been developed, making the compound and its analogues more accessible for research.
-
O-Alkylation: The starting material, the sodium salt of PYRRO/NO, is reacted with 1,2-dibromoethane to form the O²-(2-bromoethyl) intermediate.
-
Dehydrobromination: The intermediate is then treated with a base, such as hydroxide, to induce the elimination of hydrogen bromide (HBr), forming the final vinylic product, V-PYRRO/NO, in a significantly higher yield (around 40%).
Conclusion and Future Directions
V-PYRRO/NO stands as a paradigm of rational prodrug design, successfully harnessing endogenous enzymatic activity for targeted therapy. Its mechanism of action, centered on liver-specific bioactivation by cytochrome P450 enzymes, allows for localized nitric oxide release, thereby maximizing therapeutic benefits in hepatic disorders while minimizing systemic side effects. The resulting downstream signaling cascade confers potent vasodilatory, anti-inflammatory, antioxidant, and anti-apoptotic effects. These properties have demonstrated considerable promise for treating conditions ranging from drug-induced hepatotoxicity and ischemia-reperfusion injury to portal hypertension and liver fibrosis.[11][12][14]
Future research may focus on expanding the utility of this targeted approach. This could involve creating analogues with different CYP specificities, exploring its efficacy in other liver pathologies like nonalcoholic steatohepatitis (NASH), or adapting the vinyl-ether protection strategy for targeting NO delivery to other organs rich in specific metabolic enzymes.
References
-
Shankaran, H., et al. (2003). The nitric oxide donor, V-PYRRO/NO, protects against acetaminophen-induced hepatotoxicity in mice. Journal of Pharmacology and Experimental Therapeutics, 305(2), 649-657. [Link]
-
Liu, J., et al. (2004). The nitric oxide donor, O2-vinyl 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate (V-PYRRO/NO), protects against cadmium-induced hepatotoxicity in mice. Journal of Pharmacology and Experimental Therapeutics, 310(1), 18-24. [Link]
-
Saavedra, J. E., et al. (1997). Targeting Nitric Oxide (NO) Delivery in Vivo. Design of a Liver-Selective NO Donor Prodrug That Blocks Tumor Necrosis Factor-α-Induced Apoptosis and Toxicity in the Liver. Journal of Medicinal Chemistry, 40(13), 1947-1954. [Link]
-
Srinivasan, A., et al. (2011). Novel protection–deprotection strategies in diazeniumdiolate chemistry: synthesis of V-IPA/NO. Organic & Biomolecular Chemistry, 9(13), 4861-4865. [Link]
-
Gardner, C. R., et al. (2003). The nitric oxide donor, V-PYRRO/NO, protects against acetaminophen-induced nephrotoxicity in mice. Toxicology, 189(3), 173-180. [Link]
-
Vitecek, J., et al. (2015). Nitric oxide generating/releasing materials. Journal of Materials Chemistry B, 3(35), 7074-7090. [Link]
-
Keefer, L. K. (2011). Fifty Years of Diazeniumdiolate Research. From Laboratory Curiosity to Broad-Spectrum Biomedical Advances. ACS Chemical Biology, 6(10), 1050-1059. [Link]
-
Keefer, L. K. (2011). Fifty Years of Diazeniumdiolate Research. From Laboratory Curiosity to Broad-Spectrum Biomedical Advances. ACS Chemical Biology, 6(10), 1050-1059. [Link]
-
Vennare, K. C., et al. (2001). V-PYRRO/NO: An Hepato-Selective Nitric Oxide Donor Improves Porcine Liver Hemodynamics and Function After Ischemia Reperfusion. Transplantation, 71(11), 1599-1605. [Link]
-
Waalkes, M. P., et al. (2007). The nitric oxide prodrug, V-PYRRO/NO, mitigates arsenic-induced liver cell toxicity and apoptosis. Cancer Letters, 256(2), 238-245. [Link]
-
Waalkes, M. P., et al. (2007). The nitric oxide prodrug, V-PYRRO/NO, mitigates arsenic-induced liver cell toxicity and apoptosis. Cancer Letters, 256(2), 238-245. [Link]
-
Kus, K., et al. (2015). Hepatoselective Nitric Oxide (NO) Donors, V-PYRRO/NO and V-PROLI/NO, in Nonalcoholic Fatty Liver Disease: A Comparison of Antisteatotic Effects with the Biotransformation and Pharmacokinetics. Drug Metabolism and Disposition, 43(7), 943-953. [Link]
-
Citro, M. L., et al. (2008). An improved synthesis of V-PYRRO/NO and related O2-vinyl diazeniumdiolates. Tetrahedron Letters, 49(18), 2974-2976. [Link]
-
Hennenberg, M., et al. (2007). Effect of the nitric oxide donor V-PYRRO/NO on portal pressure and sinusoidal dynamics in normal and cirrhotic mice. American Journal of Physiology-Gastrointestinal and Liver Physiology, 292(3), G924-G930. [Link]
-
Shankaran, H., et al. (2002). Structural formulae of V-PYRRO/NO and the proximal NO-donating compound, PYRRO/NO, which is generated via liver metabolism. ResearchGate. [Link]
-
Pharmaffiliates. O2-Vinyl 1-(Pyrrolidin-1-yl)diazen-1-ium-1,2-diolate. Pharmaffiliates. [Link]
-
Lebrec, D., et al. (2020). Hemodynamic and antifibrotic effects of a selective liver nitric oxide donor V-PYRRO/NO in bile duct ligated rats. ResearchGate. [Link]
-
Kus, K., et al. (2015). Structures of V-PYRRO/NO and V-PROLI/NO. ResearchGate. [Link]
-
Gwon, D., et al. (2004). The liver-selective nitric oxide donor O2-vinyl 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate (V-PYRRO/NO) protects HepG2 cells against cytochrome P450 2E1-dependent toxicity. Molecular Pharmacology, 65(1), 130-138. [Link]
-
Nickson, C. (2020). Nitric Oxide. Life in the Fastlane. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The nitric oxide prodrug, V-PYRRO/NO, mitigates arsenic-induced liver cell toxicity and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fifty Years of Diazeniumdiolate Research. From Laboratory Curiosity to Broad-Spectrum Biomedical Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hepatoselective Nitric Oxide (NO) Donors, V-PYRRO/NO and V-PROLI/NO, in Nonalcoholic Fatty Liver Disease: A Comparison of Antisteatotic Effects with the Biotransformation and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The liver-selective nitric oxide donor O2-vinyl 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate (V-PYRRO/NO) protects HepG2 cells against cytochrome P450 2E1-dependent toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. litfl.com [litfl.com]
- 11. researchgate.net [researchgate.net]
- 12. V-PYRRO/NO: an hepato-selective nitric oxide donor improves porcine liver hemodynamics and function after ischemia reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of the nitric oxide donor V-PYRRO/NO on portal pressure and sinusoidal dynamics in normal and cirrhotic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The nitric oxide donor, V-PYRRO/NO, protects against acetaminophen-induced hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The nitric oxide donor, O2-vinyl 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate (V-PYRRO/NO), protects against cadmium-induced hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The nitric oxide prodrug, V-PYRRO/NO, mitigates arsenic-induced liver cell toxicity and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The nitric oxide donor, V-PYRRO/NO, protects against acetaminophen-induced nephrotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
